
1-Bromo-4-tert-butyl-2-chlorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-tert-butyl-2-chlorocyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a bromine atom at the first position, a tert-butyl group at the fourth position, and a chlorine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-tert-butyl-2-chlorocyclohexane typically involves the halogenation of 4-tert-butylcyclohexanol. The process can be carried out through the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-tert-butyl-2-chlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as sodium ethoxide (NaOEt) can lead to the formation of 4-tert-butylcyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution: Formation of 1-hydroxy-4-tert-butyl-2-chlorocyclohexane or 1-amino-4-tert-butyl-2-chlorocyclohexane.
Elimination: Formation of 4-tert-butylcyclohexene.
Oxidation: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanone.
Reduction: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanol.
Applications De Recherche Scientifique
1-Bromo-4-tert-butyl-2-chlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of halogenated cyclohexanes with biological systems.
Medicine: Research into the pharmacological properties of halogenated cyclohexanes may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-tert-butyl-2-chlorocyclohexane in chemical reactions involves the following steps:
Nucleophilic Substitution: The bromine or chlorine atom can be displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.
Elimination: The compound can undergo E2 elimination, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen atom.
Oxidation and Reduction: The compound can be oxidized to form a ketone or reduced to form an alcohol, depending on the reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-tert-butyl-2-chlorocyclohexane can be compared with other similar compounds such as:
1-Bromo-4-tert-butylcyclohexane: Lacks the chlorine atom at the second position.
1-Chloro-4-tert-butylcyclohexane: Lacks the bromine atom at the first position.
1-Bromo-2-chlorocyclohexane: Lacks the tert-butyl group at the fourth position.
Uniqueness
The presence of both bromine and chlorine atoms, along with the bulky tert-butyl group, makes this compound unique
Propriétés
Numéro CAS |
90976-05-9 |
|---|---|
Formule moléculaire |
C10H18BrCl |
Poids moléculaire |
253.61 g/mol |
Nom IUPAC |
1-bromo-4-tert-butyl-2-chlorocyclohexane |
InChI |
InChI=1S/C10H18BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GOJCFGSLYHILJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(C(C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


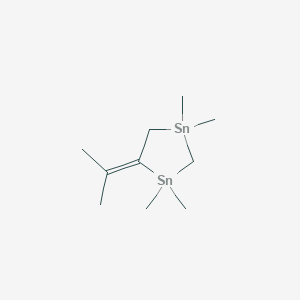
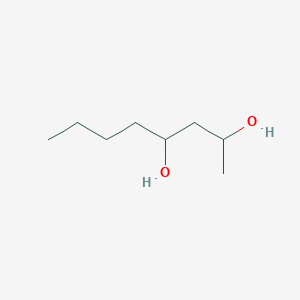
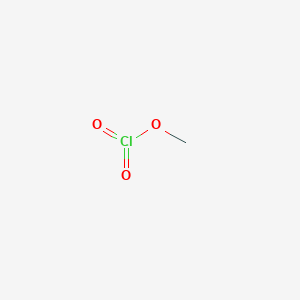
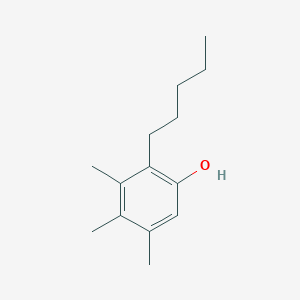

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
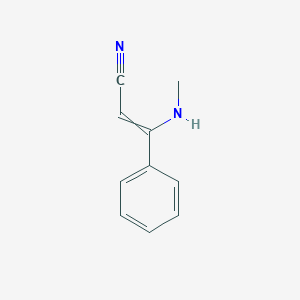
![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
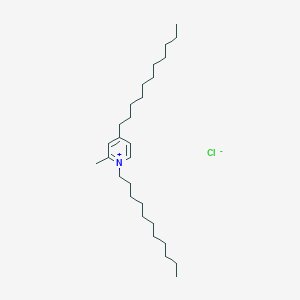
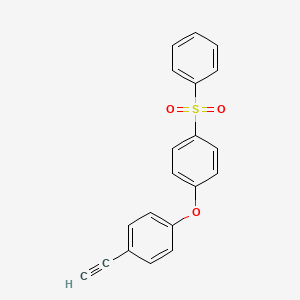

![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
